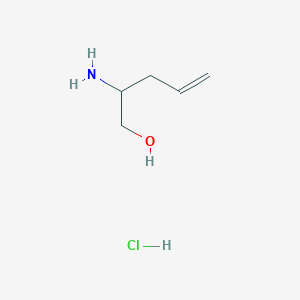

2-Aminopent-4-en-1-ol hydrochloride

説明

Chemical Structure and Properties 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2) is an organic amine hydrochloride with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its structure features a pentenol backbone with an amino group at position 2 and a double bond at position 4, conferring both nucleophilic (via the amine) and electrophilic (via the alkene) reactivity.

特性

IUPAC Name |

2-aminopent-4-en-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASOPXPTKUDWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Linear Aminopentanol Derivatives

(a) (R)-2-Aminopent-4-en-1-ol Hydrochloride (CAS 926660-30-2)

- Molecular Formula: C₅H₁₂ClNO (identical to the target compound).

- Key Difference : Stereochemistry—the (R)-enantiomer may exhibit distinct biological activity or chiral recognition in synthetic applications .

- Purity : 97%, indicating high synthetic reproducibility .

(b) 1-Aminopentan-2-ol (CAS 5343-35-1)

- Molecular Formula: C₅H₁₃NO (lacks the hydrochloride salt and alkene).

- Properties : Lower polarity due to the absence of ionic chloride, impacting solubility in polar solvents.

- Applications : Intermediate in peptide synthesis or surfactants .

(c) 4-Aminopentan-2-ol (CAS 13325-12-7)

Cyclic and Rigid Analogs

(a) (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride (CAS 168960-19-8)

- Molecular Formula: C₆H₁₂ClNO.

- Applications : Pharmaceutical intermediate for antiviral or anticancer agents .

(b) trans-4-Aminoadamantan-1-ol Hydrochloride (CAS 6850-38-0)

Aromatic Amine Hydrochlorides

(a) 2-Amino-4'-chloroacetophenone Hydrochloride (CAS 5467-71-0)

- Molecular Formula: C₈H₉Cl₂NO.

- Key Feature: Aromatic ring stabilizes the amino group via resonance, reducing nucleophilicity compared to 2-aminopent-4-en-1-ol hydrochloride .

- Applications: Precursor in heterocyclic synthesis (e.g., indoles or quinolines) .

(b) 2-Amino-5-Methylphenol Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Storage Conditions | Hazard Statements |

|---|---|---|---|---|---|

| 2-Aminopent-4-en-1-ol hydrochloride | C₅H₁₂ClNO | 137.61 | Linear, alkene at C4 | 2–8°C, inert atmosphere | H302, H315, H319, H335 |

| (R)-2-Aminopent-4-en-1-ol hydrochloride | C₅H₁₂ClNO | 137.61 | (R)-configuration | Not specified | Not available |

| 1-Aminopentan-2-ol | C₅H₁₃NO | 115.16 | Linear, no alkene or hydrochloride | Room temperature | Not classified |

| (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | C₆H₁₂ClNO | 163.62 | Cyclopentene ring | 2–8°C | Not available |

| 2-Amino-4'-chloroacetophenone hydrochloride | C₈H₉Cl₂NO | 206.07 | Aromatic ring, chloro substituent | 2–8°C | Xi (Irritant) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。